molecular formula C14H15NS B2402976 4-[(2,4-DIMETHYLPHENYL)SULFANYL]ANILINE CAS No. 900641-61-4

4-[(2,4-DIMETHYLPHENYL)SULFANYL]ANILINE

Cat. No.: B2402976
CAS No.: 900641-61-4
M. Wt: 229.34
InChI Key: XNHLEFMACARWAG-UHFFFAOYSA-N
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Description

4-[(2,4-DIMETHYLPHENYL)SULFANYL]ANILINE is an organic compound with the molecular formula C14H15NS It is characterized by the presence of a sulfanyl group attached to an aniline ring, which is further substituted with two methyl groups at the 2 and 4 positions of the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,4-DIMETHYLPHENYL)SULFANYL]ANILINE typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include controlling temperature, pressure, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[(2,4-DIMETHYLPHENYL)SULFANYL]ANILINE undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The aniline ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Aniline derivatives.

    Substitution: Halogenated or nitrated aniline compounds.

Scientific Research Applications

4-[(2,4-DIMETHYLPHENYL)SULFANYL]ANILINE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(2,4-DIMETHYLPHENYL)SULFANYL]ANILINE involves its interaction with specific molecular targets and pathways. The sulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. Additionally, the compound may interfere with cellular signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-Dimethylphenylthio)aniline
  • 4-[(2,4-Dimethylphenyl)sulfonyl]aniline
  • 2-[(2,4-Dimethylphenyl)sulfanyl]aniline

Uniqueness

4-[(2,4-DIMETHYLPHENYL)SULFANYL]ANILINE is unique due to its specific substitution pattern and the presence of both sulfanyl and aniline functional groups. This combination imparts distinct chemical properties and reactivity compared to similar compounds .

Properties

IUPAC Name

4-(2,4-dimethylphenyl)sulfanylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NS/c1-10-3-8-14(11(2)9-10)16-13-6-4-12(15)5-7-13/h3-9H,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNHLEFMACARWAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)SC2=CC=C(C=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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